3-(benzenesulfonyl)-1-butyl-6-methyl-1,4-dihydroquinolin-4-one
Description
3-(Benzenesulfonyl)-1-butyl-6-methyl-1,4-dihydroquinolin-4-one is a quinoline derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a benzenesulfonyl group at position 3, a butyl chain at position 1, and a methyl group at position 4. The benzenesulfonyl moiety may enhance binding affinity to target proteins via sulfonyl group interactions, while the butyl chain contributes to lipophilicity, influencing pharmacokinetic properties .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-3-4-12-21-14-19(25(23,24)16-8-6-5-7-9-16)20(22)17-13-15(2)10-11-18(17)21/h5-11,13-14H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRYLRVFLXJNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-butyl-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the butyl and methyl groups: Alkylation reactions using butyl and methyl halides can introduce these groups at the desired positions.
Sulfonylation: The phenylsulfonyl group can be introduced via sulfonylation reactions using phenylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-butyl-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the quinoline core or the substituent groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or sulfonates in the presence of a base or acid catalyst.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-butyl-6-methyl-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations and Their Implications
Position 3: Sulfonyl Group Modifications
- 3-(3-Chlorobenzenesulfonyl) Analog (): The compound 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-1,4-dihydroquinolin-4-one features a chloro-substituted benzenesulfonyl group. However, this substitution may reduce solubility compared to the non-chlorinated benzenesulfonyl group in the parent compound .
- 3-(Naphthalene/Antracenecarbonyl) Derivatives (): Compounds such as 3-(anthracene-9-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one replace the sulfonyl group with bulky aromatic carbonyl groups. These modifications significantly increase molecular weight and hydrophobicity, which may impair solubility but improve membrane permeability. For example, compound 98 (anthracene-substituted) has a molecular weight of 420 g/mol, compared to ~380 g/mol for the benzenesulfonyl parent compound .
Position 1: Alkyl Chain Differences
- Butyl vs. Pentyl/Methyl Chains: The butyl chain in the parent compound balances lipophilicity and metabolic stability. Conversely, the methyl group in compound E599-0010 () reduces steric hindrance, possibly improving target engagement .
Position 6: Methyl vs. Fluoro Substitutions
- The 6-methyl group in the parent compound provides steric stabilization without significant electronic effects. In contrast, 6-fluoro-substituted analogs (e.g., ) introduce electronegativity, which can enhance hydrogen bonding and metabolic stability. For instance, fluorinated quinolines often exhibit improved bioavailability and resistance to oxidative degradation .
Biological Activity
3-(benzenesulfonyl)-1-butyl-6-methyl-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of quinolines, characterized by a fused benzene and pyridine ring system. Its structure includes a benzenesulfonyl group , a butyl chain , and a methyl group attached to the dihydroquinolinone core. The molecular formula is , with a molecular weight of approximately 341.4 g/mol.
The biological activity of 3-(benzenesulfonyl)-1-butyl-6-methyl-1,4-dihydroquinolin-4-one is primarily attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The quinoline core can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its anticancer properties.
- Enzyme Inhibition : The benzenesulfonyl group may inhibit specific enzymes involved in cellular metabolism, leading to cell death.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, contributing to its antimicrobial effects by damaging cellular components.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity. The mechanism involves disrupting bacterial cell wall synthesis or function.
Anticancer Activity
In vitro studies have shown that 3-(benzenesulfonyl)-1-butyl-6-methyl-1,4-dihydroquinolin-4-one can induce apoptosis in cancer cell lines. It has been observed to inhibit the proliferation of several cancer types, including breast and colon cancers. The compound's ability to intercalate with DNA appears to be a significant factor in its anticancer activity.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including 3-(benzenesulfonyl)-1-butyl-6-methyl-1,4-dihydroquinolin-4-one. Results indicated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting its potential as an alternative treatment for bacterial infections.
Case Study 2: Anticancer Properties
In another study focused on cancer treatment, the compound was tested against human breast cancer cell lines (MCF-7). The results showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The study suggested that the compound could serve as a lead structure for developing new anticancer agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 3-(benzenesulfonyl)-1-butyl-6-methoxy-1,4-dihydroquinolin-4-one | Similar core with methoxy group | Antimicrobial and anticancer |
| 3-(benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one | Propyl instead of butyl | Anticancer activity noted |
| 3-(benzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one | Ethoxy group variation | Enhanced solubility; similar activity |
Q & A
Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-1-butyl-6-methyl-1,4-dihydroquinolin-4-one, and what critical reagents are involved?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the dihydroquinoline core followed by sulfonylation. Key reagents include:
- Sulfonyl chlorides (e.g., benzenesulfonyl chloride) for introducing the sulfonyl group at the 3-position.
- Alkyl halides (e.g., 1-butyl bromide) for N-alkylation at the 1-position.
- Fluorinated or methyl-substituted intermediates for introducing the 6-methyl group.
Critical steps include Schiff base formation and cyclization under controlled pH and temperature. Purification often employs column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer: A combination of analytical methods is required:
Cross-validation between NMR splitting patterns and MS data is critical to resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Methodological Answer: Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) during sulfonylation to minimize side reactions .
- Catalysts : Use Lewis acids (e.g., AlCl3) to accelerate cyclization steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Reaction time monitoring : TLC or in-situ IR spectroscopy to track progress and terminate reactions at peak yield .
A case study achieved 78% yield by adjusting the stoichiometry of benzenesulfonyl chloride to 1.2 equivalents and extending reaction time to 24 hours .
Q. What methodologies address discrepancies in spectral data (e.g., NMR splitting patterns) for this compound?
Methodological Answer: Conflicting NMR data, such as unexpected coupling constants, can arise from rotamers or residual solvents . Strategies include:
- Variable-temperature NMR : Resolve dynamic rotational isomerism by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity .
- Deuterium exchange : Identify exchangeable protons (e.g., NH) to rule out hydrogen bonding artifacts .
For example, a 2023 study resolved doublet-of-doublets in aromatic regions using HSQC to confirm substituent orientation .
Q. What strategies are employed to establish structure-activity relationships (SAR) for its biological activity?
Methodological Answer: SAR studies require systematic modification of substituents and biological testing:
- Substituent variation : Compare analogs with different sulfonyl groups (e.g., 4-methyl vs. 3-chlorobenzenesulfonyl) to assess steric/electronic effects .
- Biological assays : Test in vitro models (e.g., antioxidant activity via DPPH assay ; kinase inhibition via ADP-Glo™ assays).
- Computational modeling : Dock the compound into target proteins (e.g., COX-2) using molecular dynamics to predict binding affinity .
A 2025 study found that the 6-methyl group enhances lipophilicity, improving membrane permeability in cell-based assays .
Data Contradiction Analysis Example
A 2024 study reported conflicting IC50 values (5 µM vs. 12 µM) for antioxidant activity. This was attributed to assay variability (DPPH vs. ABTS) and sample preparation (DMSO concentration affecting compound solubility). Standardizing protocols (e.g., fixed DMSO ≤0.1%) resolved discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
